molecular formula C10H12N4O2 B1528613 1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1249072-71-6

1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1528613
CAS No.: 1249072-71-6
M. Wt: 220.23 g/mol
InChI Key: AONJCJGFBMPJMZ-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C10H12N4O2. It is also known by its CAS Number: 1249072-71-6 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds can be synthesized through nucleophilic and amidation reactions . For instance, the synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide involved dissolving a compound in xylene under stirring at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to "1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one" have been a subject of interest due to their potential biological activities. A study by Titi et al. (2020) delved into the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, revealing insights into their antitumor, antifungal, and antibacterial pharmacophore sites. The compounds synthesized exhibited geometric parameters in agreement with experimental data obtained from X-ray structures, indicating their potential origin of biological activity against breast cancer and microbes (Titi et al., 2020).

Biological Applications

Research on compounds structurally similar to "this compound" has highlighted their potential as antitumor agents and corrosion inhibitors. For instance, derivatives of pyrazole have been studied for their inhibitory action towards corrosion of pure iron in acidic media, demonstrating their efficiency as corrosion inhibitors and suggesting a wide range of industrial applications (Chetouani et al., 2005). Furthermore, compounds with a 3-methoxy-2-aminopyridine moiety have been investigated for their potential anticancer properties, with some derivatives showing significant potency of growth inhibition against various cancer cell lines, underscoring their potential therapeutic applications (Antonini et al., 1996).

Future Directions

While specific future directions for this compound were not found in the search results, it’s worth noting that compounds with similar structures, such as those containing a pyrrolidine ring, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

2-(5-aminopyridin-2-yl)-5-(methoxymethyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-6-8-4-10(15)14(13-8)9-3-2-7(11)5-12-9/h2-3,5H,4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONJCJGFBMPJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C(=O)C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one

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